2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S2.ClH/c1-4-7-13-27(6-3)33(30,31)17-10-8-16(9-11-17)22(29)25-23-20(21(24)28)18-12-14-26(5-2)15-19(18)32-23;/h8-11H,4-7,12-15H2,1-3H3,(H2,24,28)(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMPLABYYUBNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activity. This article reviews the biological properties, synthesis, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 529.1 g/mol. Its structure includes a tetrahydrothieno-pyridine core and a sulfamoyl group, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 529.1 g/mol |
| CAS Number | 1217090-07-7 |
Synthesis
The synthesis of this compound typically involves several key steps that allow for the modification of functional groups to optimize biological activity. The synthetic pathways are crucial for enhancing the compound's pharmacokinetic properties and bioavailability.
Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, particularly human phenylethanolamine N-methyltransferase (hPNMT) . This enzyme catalyzes the final step in the biosynthesis of epinephrine, making it a critical target for regulating catecholamine levels in the body .
Pharmacological Studies
Research indicates that compounds with similar structural features exhibit significant biological activities:
- Antimicrobial Properties : Analogous compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties.
- Antiplatelet Activity : Structural similarities with known antiplatelet agents like clopidogrel and prasugrel indicate potential cardiovascular applications.
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit varying degrees of hPNMT inhibitory potency. For instance, a related compound was found to be more potent than traditional inhibitors due to favorable hydrophobic interactions with the enzyme .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Lacks sulfamoyl group | Antimicrobial properties |
| Clopidogrel | Contains thiophene ring | Antiplatelet agent |
| Prasugrel | Similar core structure | Antiplatelet agent |
This table illustrates how the unique sulfamoyl substitution in our compound may confer distinct biological activities compared to structurally similar molecules.
Future Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Investigations into its therapeutic applications could lead to significant advancements in treating diseases associated with dysregulated catecholamine levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215514-80-9) Structural Differences:
- Sulfamoyl group : Methyl instead of ethyl at the N-alkyl position.
- Tetrahydrothienopyridine ring: Methyl substituent at the 6-position instead of ethyl. Impact on Properties:
- The smaller substituent may alter metabolic stability, as ethyl groups are more resistant to oxidative degradation than methyl groups .
Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) Structural Contrast: These flavonoids lack the sulfamoylbenzamide and tetrahydrothienopyridine moieties, instead featuring glycosidic and phenolic groups. Functional Implications: While the target compound is synthetic and sulfonamide-based, Zygocaperoside and Isorhamnetin derivatives exhibit antioxidant and anti-inflammatory properties, highlighting divergent therapeutic pathways .
Table 1: Comparative Analysis of Key Features
Research Findings and Implications
- Sulfamoylbenzamide Derivatives : The substitution pattern (butyl-ethyl vs. butyl-methyl) significantly impacts lipophilicity and target engagement. Ethyl groups may enhance metabolic stability but reduce binding pocket compatibility in certain enzymes .
- Crystallographic Data : Structural analogs of the target compound may benefit from SHELX-based refinement (e.g., SHELXL for small-molecule crystallography), ensuring accurate atomic coordinate determination .
- Safety and Handling : Both the target compound and its methyl analog require stringent safety protocols (e.g., P210: avoiding heat/sparks), underscoring the reactive nature of sulfonamide-based hydrochlorides .
Q & A
Q. What analytical techniques are essential for confirming the purity and structural identity of this compound?
To ensure purity (≥95%), high-performance liquid chromatography (HPLC) is critical. Three validated methods include:
Q. What synthetic routes are commonly employed to prepare this compound?
The core tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via multi-step reactions involving:
- Amide coupling : Use of BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF, followed by purification via EtOAc extraction and washes (citric acid, NaHCO₃) .
- Salt formation : Hydrochloride salt generation by treating the freebase with HCl in anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during sulfamoyl group introduction?
- Statistical Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, central composite design (CCD) can reduce trials while maximizing yield .
- Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to improve sulfamoyl-benzamido bond formation efficiency .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediate stability and adjust reaction kinetics .
Q. How can contradictions between in vitro receptor binding assays and in vivo efficacy data be resolved?
- Metabolite profiling : Identify active metabolites via LC-MS to assess if in vivo effects arise from the parent compound or derivatives .
- Pharmacokinetic studies : Measure plasma/tissue concentrations to correlate exposure levels with observed activity .
- Receptor mutagenesis : Validate binding hypotheses by mutating predicted interaction sites and retesting affinity .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions, then monitor degradation via HPLC .
- Lyophilization stability : Test freeze-dried formulations for long-term storage viability using accelerated stability protocols (ICH Q1A) .
- Plasma stability assays : Incubate with human/animal plasma and quantify intact compound via LC-MS/MS .
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over time to identify stable binding conformations .
- Quantum mechanical (QM) calculations : Predict electronic properties (e.g., charge distribution) to guide structural modifications for improved solubility .
- Docking studies : Use AutoDock or Schrödinger to screen against off-target receptors and assess selectivity .
Methodological Notes
- Data contradiction resolution : When NMR and X-ray data conflict (e.g., tautomeric forms), validate via variable-temperature NMR or neutron diffraction .
- Scalability challenges : Transition from batch to flow chemistry for exothermic steps (e.g., BOP-mediated coupling) to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
